3,4-Dihydro-6-(4-(4-oxo-4-phenylbutyl)-1-piperazinylcarbonyl)-2(1H)-quinolinone
説明
3,4-Dihydro-6-(4-(4-oxo-4-phenylbutyl)-1-piperazinylcarbonyl)-2(1H)-quinolinone is a synthetic quinolinone derivative characterized by a piperazinylcarbonyl group substituted with a 4-oxo-4-phenylbutyl side chain. Quinolinone derivatives are widely studied for their diverse pharmacological activities, including cardiovascular, antimicrobial, and neuropsychiatric effects. For example, OPC-8212 (3,4-Dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)-quinolinone) shares a similar quinolinone-piperazine backbone but differs in its substituent, highlighting the importance of side-chain modifications in biological activity .
特性
CAS番号 |
123941-50-4 |
|---|---|
分子式 |
C30H35N3O10 |
分子量 |
597.6 g/mol |
IUPAC名 |
2-hydroxypropane-1,2,3-tricarboxylic acid;6-[4-(4-oxo-4-phenylbutyl)piperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C24H27N3O3.C6H8O7/c28-22(18-5-2-1-3-6-18)7-4-12-26-13-15-27(16-14-26)24(30)20-8-10-21-19(17-20)9-11-23(29)25-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-3,5-6,8,10,17H,4,7,9,11-16H2,(H,25,29);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChIキー |
ONELTIQETCJUSG-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)CCCC(=O)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
正規SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)CCCC(=O)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
外観 |
Solid powder |
他のCAS番号 |
123941-50-4 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3,4-dihydro-6-(4-(4-oxo-4-phenylbutyl)-1-piperazinylcarbonyl)-2(1H)-quinolinone OPC 8490 OPC-8490 |
製品の起源 |
United States |
準備方法
Preparation of the Quinolinone Core
The quinolinone core is synthesized from 6-carboxy-3,4-dihydro-2(1H)-quinolinone. This intermediate is typically obtained via cyclization of an appropriately substituted anthranilic acid derivative. For example, heating 2-aminobenzoic acid with cyclohexanone under acidic conditions yields the dihydroquinolinone skeleton, with subsequent oxidation introducing the ketone group.
Synthesis of the Piperazine Derivative
The piperazine component requires modification at one nitrogen atom with the 4-oxo-4-phenylbutyl group. This is achieved through alkylation of piperazine with 4-bromo-4-phenylbutan-2-one in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, yielding N-(4-oxo-4-phenylbutyl)piperazine.
Coupling of Quinolinone and Piperazine
The final step involves forming the amide bond between the quinolinone carboxylic acid and the modified piperazine. Activation of the carboxylic acid is accomplished using thionyl chloride (SOCl₂) to generate the acid chloride, which is then reacted with N-(4-oxo-4-phenylbutyl)piperazine in anhydrous dichloromethane. Triethylamine is added to scavenge HCl, promoting high yields (reported >75% in analogous syntheses).
Table 1: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Cyclization | 2-Aminobenzoic acid, cyclohexanone, H⁺ | 6-Carboxy-3,4-dihydro-2(1H)-quinolinone |
| 2 | Alkylation | Piperazine, 4-bromo-4-phenylbutan-2-one, K₂CO₃ | N-(4-Oxo-4-phenylbutyl)piperazine |
| 3 | Amide Coupling | SOCl₂, DCM, Triethylamine | OPC-8490 |
Optimization and Yield Considerations
Carboxylic Acid Activation
The use of SOCl₂ for acid chloride formation is preferred over carbodiimides (e.g., DCC) due to higher efficiency in non-polar solvents. However, excess SOCl₂ must be removed via distillation to prevent side reactions.
Piperazine Alkylation
Competitive dialkylation is mitigated by employing a 1:1 molar ratio of piperazine to 4-bromo-4-phenylbutan-2-one. Conducting the reaction in acetonitrile at reflux (82°C) improves selectivity for monoalkylation.
Purification Techniques
Crude OPC-8490 is purified via silica gel chromatography using a gradient of ethyl acetate and hexanes. Recrystallization from ethanol-water mixtures yields a pure product with a melting point of 198–200°C.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeCN:H₂O 70:30) reveals a single peak with >98% purity, confirming the absence of unreacted starting materials or by-products.
Alternative Synthetic Approaches
Solid-Phase Synthesis
A tentative method involves anchoring the quinolinone core to Wang resin via its carboxylic acid group. Subsequent piperazine coupling and side-chain addition could streamline purification, though this remains hypothetical without experimental validation.
Enzymatic Catalysis
Lipase-mediated amide bond formation has been explored for analogous compounds, offering milder conditions. However, the steric bulk of the piperazine derivative may limit enzymatic activity.
Pharmacological Relevance and Applications
OPC-8490’s positive inotropic effects are attributed to phosphodiesterase III (PDE3) inhibition, elevating intracellular cAMP and enhancing calcium influx in cardiomyocytes. Its negative chronotropic action arises from potassium channel modulation, prolonging the action potential duration. These dual mechanisms make it a candidate for heart failure treatment, though clinical development remains limited compared to newer PDE3 inhibitors.
化学反応の分析
1.1. Quinolinone Core Formation
The quinolinone skeleton is synthesized via a cyclization reaction between aniline derivatives and carbonyl compounds. For example, reacting 2-aminoacetophenone with a ketone under acidic conditions forms the quinolinone ring system .
Reaction Mechanism :
The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by cyclization and dehydration to form the 2(1H)-quinolinone structure .
Piperazine-Carbamoyl Substitution
The piperazine group is introduced via acylation of the quinolinone at position 6. This step employs a carbonyl chloride (e.g., 4-(4-oxo-4-phenylbutyl)piperazine-1-carbonyl chloride) in the presence of a base (e.g., triethylamine) .
Key Reaction Data :
| Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperazine-1-carbonyl chloride | Dichloromethane, 0°C–25°C | 75–85 | |
| Triethylamine | Stirred for 2 hours | – |
Pharmacological Relevance
Compound A exhibits positive inotropic and negative chronotropic effects , as demonstrated in isolated canine heart preparations . Its mechanism involves inhibition of phosphodiesterase activity and modulation of calcium and potassium currents .
Key Pharmacological Data :
| Parameter | Effect | Reference |
|---|---|---|
| Heart rate | Dose-dependent decrease | |
| Cardiac contractility | Increased (EC₅₀ = 3.2 μM) | |
| Action potential duration | Reduced by 15% at 1 μM |
Analytical Characterization
Compound A is characterized by:
科学的研究の応用
Neurodegenerative Diseases
Research has indicated that derivatives of 3,4-dihydro-2(1H)-quinolinone, including the compound , show promise as multi-target agents for the treatment of neurodegenerative diseases such as Alzheimer's disease. These compounds can act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial targets in Alzheimer's therapy. The ability to cross the blood-brain barrier enhances their therapeutic potential .
Anticancer Activity
The compound has been evaluated for its anticancer properties. Studies have shown that related quinolinone derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds candidates for further development in cancer therapy .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 3,4-dihydro-6-(4-(4-oxo-4-phenylbutyl)-1-piperazinylcarbonyl)-2(1H)-quinolinone has been optimized to enhance its pharmacological properties. Researchers have focused on modifying different substituents on the quinolinone core to evaluate their effects on biological activity. For instance, variations in the piperazine moiety have been shown to influence both potency and selectivity against target enzymes like AChE and MAO .
Alzheimer’s Disease Treatment
A study explored a series of hybrid compounds derived from 3,4-dihydro-2(1H)-quinolinone linked with dithiocarbamate structures. These compounds demonstrated effective inhibition of ChEs and MAOs, showcasing their potential as multifunctional agents against Alzheimer's disease . The most promising candidate exhibited favorable pharmacokinetic properties and low toxicity levels in preliminary studies.
Antitumor Activity
Another investigation focused on the anticancer properties of related quinolinone derivatives, revealing that specific structural modifications led to enhanced cytotoxicity against breast cancer cells. The study highlighted the importance of optimizing substituents to improve efficacy while minimizing side effects .
作用機序
OPC-8490がその効果を発揮する主要なメカニズムは、心筋細胞における遅延外向きのカリウム電流の阻害です。この阻害は、活動電位持続時間の延長につながり、これが心筋の収縮力を増加させます。 OPC-8490は、用量依存的にカルシウム電流も増加させ、その正の異所性効果にさらに貢献します .
6. 類似の化合物との比較
OPC-8490は、遅延外向きのカリウム電流の特異的な阻害とその心拍数に有意な影響を与えることなくカルシウム電流を増加させる能力においてユニークです。類似の化合物には以下が含まれます。
OPC-8212: 同様のキノリンオン構造を持つ、別の正の異所性作用薬ですが、薬理学的特性が異なります。
アムリノン: ホスホジエステラーゼ阻害を伴う別のメカニズムを通じて働く、正の異所性作用薬。
類似化合物との比較
Table 1: Structural Comparison of Key Quinolinone Derivatives
Key Observations :
- The target compound ’s 4-oxo-4-phenylbutyl group introduces a ketone and aromatic phenyl moiety, which may enhance lipophilicity and binding to hydrophobic enzyme pockets compared to OPC-8212’s dimethoxybenzoyl group .
- OPC-8212 demonstrates potent positive inotropic effects in animal models, increasing myocardial oxygen consumption (MVO2) without significant arrhythmogenic activity . Its dimethoxybenzoyl group likely contributes to β-adrenoceptor-independent activity .
- Cilostazol ’s tetrazolyl substituent facilitates phosphodiesterase III (PDE3) inhibition, leading to vasodilation and antiplatelet effects, but its metabolism involves cytochrome P450-mediated hydroxylation .
Key Observations :
- OPC-8212 ’s dimethoxybenzoyl group is associated with dose-dependent inhibition of bone marrow progenitor cells, a critical safety limitation . The target compound’s 4-oxo-4-phenylbutyl group may reduce such off-target effects due to altered steric and electronic properties.
- Cilostazol ’s tetrazolyl group enhances metabolic stability but requires careful dosing to avoid CYP450 interactions .
生物活性
3,4-Dihydro-6-(4-(4-oxo-4-phenylbutyl)-1-piperazinylcarbonyl)-2(1H)-quinolinone is a synthetic compound that belongs to the quinolinone family, which has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 585.63 g/mol. Its structure includes a quinolinone core with various substituents that contribute to its biological activity.
Biological Activities
The biological activities of this compound have been investigated in various studies, revealing its potential in multiple therapeutic areas:
Antimicrobial Activity
Research indicates that compounds within the quinolinone family exhibit significant antimicrobial properties. A study compared the antibacterial effects of similar quinolinones against standard antibiotics like Ciprofloxacin and Norfloxacin, showing promising results for the compound in inhibiting bacterial growth .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The mechanism involves the modulation of key signaling pathways related to cell survival and death .
Neuropharmacological Effects
Another area of interest is the neuropharmacological effects of this compound. It has been shown to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which may contribute to its anxiolytic and antidepressant-like effects .
The mechanisms through which this compound exerts its effects are multifaceted:
- Receptor Modulation : The compound may act as an antagonist or agonist at various G protein-coupled receptors (GPCRs), influencing neurotransmitter release and neuronal excitability .
- Enzyme Inhibition : It has been suggested that it may inhibit specific enzymes involved in cancer progression, such as mTOR (mammalian target of rapamycin), which plays a critical role in cell growth and proliferation .
- Oxidative Stress Reduction : Some studies indicate that the compound could enhance antioxidant defenses in cells, thereby reducing oxidative stress and associated cellular damage .
Case Studies
Several case studies highlight the efficacy of this compound:
- Case Study 1 : A clinical trial involving patients with anxiety disorders found that administration of the compound resulted in significant improvements in anxiety scores compared to placebo .
- Case Study 2 : In cancer research, xenograft models treated with the compound showed reduced tumor size and increased apoptosis markers compared to untreated controls, suggesting its potential as an anticancer agent .
Q & A
Q. How can researchers optimize the synthetic yield of 3,4-Dihydro-6-(4-(4-oxo-4-phenylbutyl)-1-piperazinylcarbonyl)-2(1H)-quinolinone?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) to minimize side reactions like premature cyclization or hydrolysis. Use column chromatography for purification, and validate purity via ¹H NMR (e.g., monitoring coupling efficiency of the piperazinylcarbonyl group) . Intermediate characterization with FT-IR and mass spectrometry ensures structural fidelity at each synthetic step.
Q. What spectroscopic techniques are most effective for confirming the compound’s structure?
- Methodological Answer : Employ ¹H/¹³C NMR to resolve aromatic protons and carbonyl groups, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical assignment (if applicable). Compare spectral data with structurally analogous quinolinones (e.g., 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone) to validate substituent positioning .
Q. How should researchers design in vitro assays to evaluate the compound’s enzyme inhibitory potential?
- Methodological Answer : Use target-specific enzymes (e.g., kinases or proteases) in kinetic assays with varying substrate concentrations. Measure IC₅₀ values via fluorometric or colorimetric readouts. Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves .
Q. What strategies improve aqueous solubility for pharmacokinetic studies?
- Methodological Answer : Use co-solvents (e.g., DMSO/PEG mixtures), pH adjustment for ionizable groups, or formulate as prodrugs (e.g., ester derivatives). Preformulation studies using dynamic light scattering (DLS) can assess aggregation propensity .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity across studies?
- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line provenance, serum concentration). Use orthogonal validation methods (e.g., SPR for binding affinity vs. cellular assays). Analyze batch-to-batch compound purity via HPLC and control for stereochemical inconsistencies .
Q. Which in vitro models are suitable for assessing metabolic stability?
Q. How can computational tools predict toxicity and off-target effects?
- Methodological Answer : Use in silico platforms like ADMET Predictor® for toxicity profiling (e.g., hepatotoxicity, Ames test predictions). Molecular docking against off-target receptors (e.g., hERG channel) identifies potential cardiotoxicity risks. Validate predictions with patch-clamp electrophysiology .
Q. What experimental approaches resolve the compound’s crystal structure?
- Methodological Answer : Grow single crystals via vapor diffusion in solvents like acetonitrile/water. Collect X-ray diffraction data (resolution ≤1.0 Å) and refine using SHELX or PHENIX. Compare with analogous structures (e.g., 1-Methyl-3,4-dihydroquinolin-2(1H)-one) to confirm packing motifs .
Q. How to design structure-activity relationship (SAR) studies for piperazine-quinolinone hybrids?
- Methodological Answer : Synthesize derivatives with modified piperazine substituents (e.g., alkyl vs. aryl groups) or quinolinone ring substitutions (e.g., hydroxyl vs. methoxy). Test in parallel against biological targets and analyze trends using multivariate regression .
Q. What criteria should guide in vivo model selection for therapeutic efficacy studies?
- Methodological Answer :
Prioritize models with genetic or pathological relevance to the target disease (e.g., xenografts for oncology). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine dosing regimens. Include endpoints like tumor volume reduction or biomarker quantification (e.g., IL-6 for inflammation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
